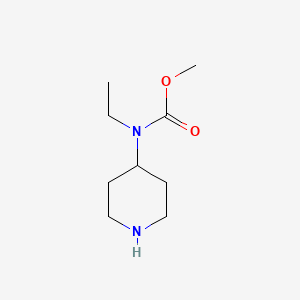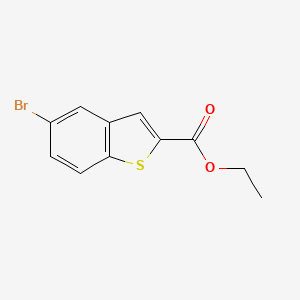
Triethylphosphonium tetrafluoroborate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylphosphonium tetrafluoroborate, AldrichCPR is a chemical compound with the molecular formula C₆H₁₆BF₄P. It is a phosphonium salt where the phosphonium cation is paired with a tetrafluoroborate anion. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylphosphonium tetrafluoroborate, AldrichCPR can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically involves mixing triethylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of triethylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triethylphosphonium tetrafluoroborate, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethylphosphonium tetrafluoroborate, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides which are intermediates in the Wittig reaction.
Biology: The compound is used in the study of biological systems where phosphonium salts are involved.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which triethylphosphonium tetrafluoroborate exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the phosphonium cation to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Di-tert-butyl (methyl)phosphonium tetrafluoroborate
Uniqueness
Triethylphosphonium tetrafluoroborate, AldrichCPR is unique due to its specific molecular structure and stability. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H16BF4P |
|---|---|
Peso molecular |
205.97 g/mol |
Nombre IUPAC |
triethylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
Clave InChI |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC[PH+](CC)CC |
SMILES canónico |
[B-](F)(F)(F)F.CC[PH+](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)
![1-(phenylsulfonyl)-2-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1647626.png)
![2-Pyridinecarbaldehyde,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647630.png)




![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1647648.png)


